![molecular formula C17H22N2O3 B4735723 N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B4735723.png)
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide, also known as SBI-0206965, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a critical regulator of innate immunity and interferon signaling pathways, making it an attractive target for drug development. In
作用機序
TBK1 is a serine/threonine kinase that plays a critical role in the regulation of innate immunity and interferon signaling pathways. Upon activation, TBK1 phosphorylates various downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the production of pro-inflammatory cytokines and interferons. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide inhibits TBK1 activation by binding to its kinase domain and preventing its interaction with upstream activators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to suppress the production of pro-inflammatory cytokines and interferons in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models.
実験室実験の利点と制限
One of the advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide is its specificity for TBK1, which minimizes off-target effects and reduces the potential for toxicity. However, its potency may vary depending on the cell type and experimental conditions used. In addition, the use of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide in animal models may be limited by its pharmacokinetic properties and bioavailability.
将来の方向性
There are several potential future directions for the development and application of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide in different disease settings. Additionally, the combination of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide with other targeted therapies or immune checkpoint inhibitors may enhance its therapeutic potential. Finally, the elucidation of the downstream targets of TBK1 and the development of specific inhibitors for these targets may provide new opportunities for therapeutic intervention.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the activation of TBK1 and downstream signaling pathways, leading to suppression of pro-inflammatory cytokines and interferon production. This makes N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide a promising candidate for the treatment of diseases characterized by excessive inflammation and immune activation.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-7-13(12(2)8-11)21-10-16(20)18-15-9-14(22-19-15)17(3,4)5/h6-9H,10H2,1-5H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLISWKLOANPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。